molecular formula C20H19N5O B2775308 2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034461-48-6

2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2775308
CAS RN: 2034461-48-6
M. Wt: 345.406
InChI Key: MJNOFJYGXJRQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, also known as LY294002, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. LY294002 is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a critical signaling pathway involved in various cellular processes such as cell growth, proliferation, and survival.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

  • Novel coordination complexes of pyrazole-acetamide derivatives, including 2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, have been studied for their antioxidant activity. These complexes show significant antioxidant properties, as demonstrated by various in vitro assays (Chkirate et al., 2019).

Antimicrobial Activities

  • A study on indole derivatives, related to 2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, revealed significant antimicrobial activities against various microbial strains. This research highlights the potential of these compounds in antimicrobial applications (Anekal & Biradar, 2012).

Supramolecular Architecture

  • The compound has been studied for its role in forming supramolecular architectures through hydrogen bonding interactions. This is crucial in understanding the molecular assembly and potential applications in materials science (Low et al., 2007).

Novel Heterocyclic Compounds

  • Research on novel heterocyclic compounds derived from pyrazole-acetamide, which is structurally similar to 2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, has been conducted. These studies are important for the development of new therapeutic agents (Dawood et al., 2008).

Isoxazolines and Isoxazoles Synthesis

  • The synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, related to the compound , has been explored. This research contributes to the field of organic synthesis and drug development (Rahmouni et al., 2014).

Antiallergic Agents

  • The compound's structural analogs have been investigated as potential antiallergic agents, showing promising results in preclinical assays (Menciu et al., 1999).

properties

IUPAC Name

2-indol-1-yl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-24-13-17(12-23-24)18-7-6-15(10-21-18)11-22-20(26)14-25-9-8-16-4-2-3-5-19(16)25/h2-10,12-13H,11,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNOFJYGXJRQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

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